molecular formula C50H80N8O17 B549162 Pneumocandin Bo CAS No. 135575-42-7

Pneumocandin Bo

Cat. No. B549162
M. Wt: 1065.2 g/mol
InChI Key: DQXPFAADCTZLNL-ZESADUFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pneumocandin Bo, also known as Pneumocandin B0, Pneumocandin B(0), and Hydroxy Echinocandin, is an organic chemical compound with the formula C50H80N8O17 . It is produced by the fungus Glarea lozoyensis . It is a strong antifungal and inhibits the synthesis of β- (1→3)- D -glucan, which is a fundamental component in most cell walls, like the Candida albicans membrane . This compound is used to synthesize caspofungin .


Synthesis Analysis

The biosynthetic steps leading to the formation of Pneumocandin Bo have been elucidated . The production of Pneumocandin Bo is limited by feedback inhibition . Low-temperature adaptive laboratory evolution (ALE) was used to improve the production capacity of Glarea lozoyensis by enhancing its membrane permeability . After 50 cycles of ALE, the Pneumocandin Bo production of the endpoint strain (ALE50) reached 2131 g/L, which was 32% higher than the starting strain (ALE0) .


Molecular Structure Analysis

Pneumocandin Bo is a lipohexapeptide composed of a 10R,12S-dimethylmyristoyl side chain and a hexapeptide core . It is a lipopeptide antibiotic produced by Zalerion arboricola .


Chemical Reactions Analysis

The levels of 15 metabolites involved in six pathways were found to be directly correlated with Pneumocandin Bo biosynthesis . By combining the analysis of key enzymes, acetyl-CoA and NADPH were identified as the main factors limiting Pneumocandin Bo biosynthesis . Other metabolites, such as pyruvate, α-ketoglutaric acid, lactate, unsaturated fatty acids and previously unreported metabolite γ-aminobutyric acid were shown to play important roles in Pneumocandin Bo biosynthesis and cell growth .


Physical And Chemical Properties Analysis

Pneumocandin Bo is a white crystalline powder . It is soluble in ethanol, methanol, DMF, and DMSO . It has a molecular weight of 1065.21 .

Scientific Research Applications

Efficacy in Treating Pulmonary Aspergillosis

Pneumocandin Bo and its analogs have shown efficacy in treating pulmonary aspergillosis. In a rat model, these compounds were effective in delaying mortality caused by Aspergillus fumigatus infection, with notable improvements in survival rates compared to control groups (Kurtz et al., 1995).

Antifungal Activity Against Various Molds

Studies have demonstrated the in vitro antifungal activity of pneumocandin L-743,872, a derivative of Pneumocandin Bo, against a variety of clinically important molds including Alternaria sp., Aspergillus flavus, and others. However, it showed limited activity against certain Fusarium species (Del Poeta et al., 1997).

Enhanced Inhibition of Cell Wall Synthesis

Semisynthetic derivatives of Pneumocandin Bo, like L-733,560, have improved potency and a broader antifungal spectrum due to enhanced inhibition of glucan synthesis, a key component of fungal cell walls. This selective action against fungal pathways highlights its therapeutic potential (Kurtz et al., 1994).

Genetic Manipulation for Enhanced Production

Genetic manipulation of the Pneumocandin Bo biosynthetic pathway in the fungus Glarea lozoyensis has led to the production of various analogues, some of which show improved antifungal activities against Candida species and Aspergillus fumigatus (Li et al., 2015).

Development of Antifungal Drugs

Pneumocandin Bo serves as a precursor for the development of antifungal drugs like caspofungin acetate. Genetic and fermentation optimization techniques have been employed to enhance the production of Pneumocandin Bo for this purpose (Chen et al., 2014).

Efficacy Against Pneumocystis carinii

Semisynthetic derivatives of Pneumocandin Bo have shown potent efficacy against Pneumocystis carinii in animal models, making them potential therapeutic agents for treating infections in immunocompromised patients (Powles et al., 1998).

Insights from Genomic Studies

Genomic studies of Glarea lozoyensis have provided insights into the pneumocandin biosynthetic gene cluster, offering a blueprint for engineering new derivatives with improved pharmacological properties (Chen et al., 2013).

Safety And Hazards

Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The overall metabolic mechanism hypothesis was formulated and a rational feeding strategy was implemented that increased the Pneumocandin Bo yield from 1821 to 2768 mg/L . These results provide practical and theoretical guidance for strain selection, medium optimization, and genetic engineering for Pneumocandin Bo production .

properties

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H80N8O17/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(66)52-31-22-35(64)46(71)56-48(73)41-33(62)18-19-57(41)50(75)39(34(63)23-36(51)65)54-47(72)40(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)32-21-30(61)24-58(32)49(74)38(27(4)59)53-44(31)69/h14-17,25-27,30-35,38-43,46,59-64,67-68,71H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,72)(H,55,70)(H,56,73)/t25?,26?,27-,30-,31+,32+,33+,34-,35-,38+,39+,40+,41+,42+,43+,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXPFAADCTZLNL-ZESADUFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H80N8O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1065.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pneumocandin Bo

CAS RN

135575-42-7
Record name (2R,6S,9S,11R,12R,14aS,15S,20S,23S,25aS)-20-[2-Carbamoyl-1(R)-hydroxyethyl]-23-[1(S),2(S)- dihydroxy-2-(4-hydroxyphenyl)ethyl]-9-(10,12-dimethyltetradecanamido)-2,11,12,15-tetrahydroxy-6- [1(R)-hydroxyethyl]perhydrodipyrrolo[2,1-c:2',1'-l][1,4,7,10,13,16]hexaazacycloheneicosine- 5,8,14,19,22,25-hexaone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pneumocandin Bo
Reactant of Route 2
Pneumocandin Bo
Reactant of Route 3
Pneumocandin Bo
Reactant of Route 4
Pneumocandin Bo
Reactant of Route 5
Pneumocandin Bo
Reactant of Route 6
Pneumocandin Bo

Citations

For This Compound
152
Citations
FA Bouffard, RA Zambias, JF Dropinski… - Journal of medicinal …, 1994 - ACS Publications
The need for new drugs to treat systemic fungal infections has intensified due to the rapid growth of the immunocompromised patient population. 1 The increase in the frequency of …
Number of citations: 124 pubs.acs.org
U Luthra, Y Patel, N Singh, D Singh - 2016 - academia.edu
Pneumocandin Bo is a lipopeptide antifungal agent that inhibits the synthesis of 1, 3-β-d-glucan, an essential cell wall homopolysaccharide found in many pathogenic fungi. It is an …
Number of citations: 2 www.academia.edu
AA ADEFARATI, OD HENSENS, ETT JONES… - The Journal of …, 1992 - jstage.jst.go.jp
… residue in pneumocandin Bo(formerly L-688,786), the next most prominent product of the fermentation. This last point is relevant to the biosynthetic relationship of pneumocandins …
Number of citations: 46 www.jstage.jst.go.jp
FA Bouffard, ML Hammond, BH Arison - Tetrahedron letters, 1995 - Elsevier
… Pneumocandin Bo Acid Degradate … Pneumocandin Bo (1) is a dimethylmyristoylated cyclic hexapeptide whose structure includes an unusual macrocyclic N-acyl hemiaminal. 1 It …
Number of citations: 22 www.sciencedirect.com
DJ Roush, LY Hwang, FD Antia - Journal of Chromatography A, 2005 - Elsevier
… k′ of pneumocandin Bo does depend strongly on water content (Fig. 4) declining as water content is increased—from an average of 43 (87/9/1) to 6 (87/9/7). …
Number of citations: 13 www.sciencedirect.com
K Bartizal, T Scott, GK Abruzzo, CJ Gill… - Antimicrobial agents …, 1995 - Am Soc Microbiol
… A new generation of semisynthetic amine derivatives of the natural product pneumocandin Bo (L-688786) is being developed. These compounds show enhanced potencies and ex…
Number of citations: 61 journals.asm.org
MB Kurtz, IB Heath, J Marrinan, S Dreikorn… - Antimicrobial agents …, 1994 - Am Soc Microbiol
… We measured synthesis at different pneumocandin Bo and substrate concentrations to further evaluate the kinetics of inhibition. The reaction velocity was calculated, and plots of […
Number of citations: 410 journals.asm.org
F Peláez, A Cabello, G Platas, MT Díez… - Systematic and applied …, 2000 - Elsevier
… This is a molecule similar to pneumocandin Bo, the natural precursor of the clinical candidate MK… as pneumocandin Bo, ie, hyphae abnormally grown, shortened, stunted and highly …
Number of citations: 187 www.sciencedirect.com
RE Schwartz, DF Sesin, H Joshua, KE Wilson… - The Journal of …, 1992 - jstage.jst.go.jp
… In conclusion, the discovery of pneumocandin Bo and isolation of sufficient quantities for initial biological evaluation was difficult, but the development of practical methods of producing …
Number of citations: 146 www.jstage.jst.go.jp
MB Kurtz, C Douglas, J Marrinan… - Antimicrobial agents …, 1994 - Am Soc Microbiol
… pneumocandin Bo analog L-693,989 was optimized for improved water solubility (4). Recently, pneumocandin Bo … analogs, L-733,560, like pneumocandin Bo, is a specific inhibitor of …
Number of citations: 90 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.